molecular formula C8H8ClN3O2 B2838571 1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine CAS No. 676483-76-4

1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine

Cat. No.: B2838571
CAS No.: 676483-76-4
M. Wt: 213.62
InChI Key: WMIXRZRBPHUCRY-VZUCSPMQSA-N
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Description

1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a chlorinated nitrophenyl group attached to a methylidene hydrazine moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-methylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes further condensation to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To control the reaction parameters efficiently

    Purification steps: Including recrystallization or chromatography to obtain a high-purity product

    Quality control: Ensuring the consistency and purity of the compound through analytical techniques like HPLC and NMR spectroscopy

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Amino derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine involves its interaction with specific molecular targets. The compound can:

    Inhibit enzyme activity: By binding to the active site of enzymes, thereby preventing substrate binding.

    Induce oxidative stress: Through the generation of reactive oxygen species, leading to cell damage.

    Modulate signaling pathways: Affecting cellular processes like apoptosis and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine stands out due to its specific structural features, such as the presence of both a nitro group and a chlorinated phenyl ring

Properties

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2/c1-10-11-5-6-4-7(12(13)14)2-3-8(6)9/h2-5,10H,1H3/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIXRZRBPHUCRY-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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